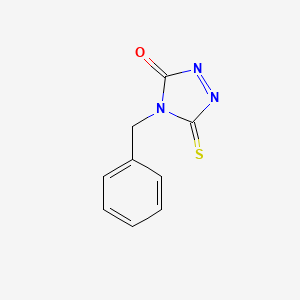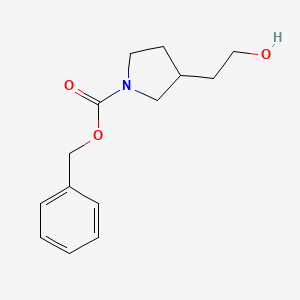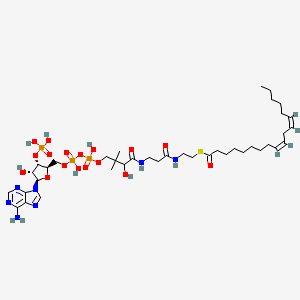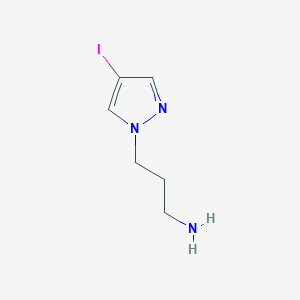
(R)-2-Amino-4-bromobutanoic acid-HBr
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-Amino-4-bromobutanoic acid-HBr is a chiral amino acid derivative that contains a bromine atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-4-bromobutanoic acid-HBr typically involves the bromination of ®-2-Aminobutanoic acid. One common method is the use of phosphorus tribromide (PBr3) to introduce the bromine atom into the butanoic acid structure . The reaction conditions often require a controlled environment to ensure the selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of ®-2-Amino-4-bromobutanoic acid-HBr may involve large-scale bromination processes using similar reagents like phosphorus tribromide or thionyl chloride (SOCl2) to achieve high yields and purity . The process is optimized to minimize by-products and ensure the efficient conversion of starting materials.
化学反応の分析
Types of Reactions
®-2-Amino-4-bromobutanoic acid-HBr can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions or amines, to form different derivatives.
Oxidation and Reduction: The amino and carboxyl groups can participate in oxidation and reduction reactions, altering the compound’s functional groups.
Acid-Base Reactions: As an amino acid derivative, it can act as both an acid and a base, participating in proton transfer reactions.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) are commonly used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions can yield ®-2-Amino-4-hydroxybutanoic acid, while oxidation can produce corresponding carboxylic acids or ketones .
科学的研究の応用
Chemistry
In organic synthesis, ®-2-Amino-4-bromobutanoic acid-HBr is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable for the preparation of enantiomerically pure compounds .
Biology
In biochemical research, this compound can be used to study enzyme-substrate interactions and protein folding due to its structural similarity to natural amino acids .
Medicine
In medicinal chemistry, ®-2-Amino-4-bromobutanoic acid-HBr is explored for its potential as a precursor to pharmacologically active compounds. It may be used in the development of new drugs targeting specific enzymes or receptors .
Industry
Industrially, this compound can be used in the production of specialty chemicals and materials, including polymers and resins, where its unique properties impart specific characteristics to the final products .
作用機序
The mechanism by which ®-2-Amino-4-bromobutanoic acid-HBr exerts its effects involves its interaction with various molecular targets. The bromine atom can participate in electrophilic addition reactions, while the amino and carboxyl groups can engage in hydrogen bonding and ionic interactions . These interactions can influence the compound’s reactivity and its ability to modulate biological pathways.
類似化合物との比較
Similar Compounds
®-2-Aminobutanoic acid: Lacks the bromine atom, making it less reactive in certain substitution reactions.
®-2-Amino-4-chlorobutanoic acid: Contains a chlorine atom instead of bromine, resulting in different reactivity and properties.
®-2-Amino-4-iodobutanoic acid: Contains an iodine atom, which can lead to different steric and electronic effects compared to bromine.
Uniqueness
®-2-Amino-4-bromobutanoic acid-HBr is unique due to the presence of the bromine atom, which imparts specific reactivity and properties that are not observed in its analogs. The bromine atom’s size and electronegativity influence the compound’s behavior in chemical reactions and its interactions with biological molecules .
特性
分子式 |
C4H9Br2NO2 |
|---|---|
分子量 |
262.93 g/mol |
IUPAC名 |
(2R)-2-amino-4-bromobutanoic acid;hydrobromide |
InChI |
InChI=1S/C4H8BrNO2.BrH/c5-2-1-3(6)4(7)8;/h3H,1-2,6H2,(H,7,8);1H/t3-;/m1./s1 |
InChIキー |
JDLMXICGDYZOJH-AENDTGMFSA-N |
異性体SMILES |
C(CBr)[C@H](C(=O)O)N.Br |
正規SMILES |
C(CBr)C(C(=O)O)N.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,7,15-trihydroxy-19,19-dimethyl-22-(3-methylbut-2-enyl)-11-(2-methylprop-1-enyl)-2,10,20-trioxapentacyclo[12.8.0.03,12.04,9.016,21]docosa-3(12),4,6,8,17-pentaen-13-one](/img/structure/B12329015.png)
![tert-Butyl N-{1-oxa-9-azaspiro[5.5]undecan-4-yl}carbamate](/img/structure/B12329021.png)
![5-hydroxy-2-(hydroxymethyl)-7-(4-hydroxyphenyl)-2-methyl-4a,5,5a,9a,10,10a-hexahydropyrano[3,2-g]chromen-6-one](/img/structure/B12329022.png)
![Ethyl 3-[Hydroxy[4-(trifluoromethyl)phenyl]methyl]isoxazole-4-carboxylate](/img/structure/B12329027.png)


![Cyclohexanecarboxylic acid, 4-[(aminoiminomethyl)amino]-, trans-](/img/structure/B12329042.png)

![7-methyl-2-phenyl-2,3,4a,7a-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12329066.png)
![3-Bromo-3a,5-dihydropyrrolo[3,2-c]pyridin-4-one](/img/structure/B12329073.png)


![6H-Pyrrolo[2,3-b]pyridin-6-one, 1,7-dihydro-4-hydroxy-](/img/structure/B12329082.png)

